molecular formula C19H16F2N6O B10946764 5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10946764
M. Wt: 382.4 g/mol
InChI Key: DIVFKRZLJFYIDI-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction.

    Incorporation of the difluoromethyl group: This can be done using difluoromethylating agents under specific conditions.

    Attachment of the benzimidazole moiety: This step involves coupling reactions to attach the benzimidazole group to the core structure.

    Formation of the carboxamide group: This is typically achieved through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-YLPROPANOIC ACID: A similar compound with a propanoic acid group instead of a carboxamide group.

    3-(DIFLUOROMETHYL)-5-FLUORO-1-METHYL-1H-PYRAZOLE-4-CARBONYL FLUORIDE: Another related compound with a different substitution pattern.

Uniqueness

The uniqueness of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H16F2N6O

Molecular Weight

382.4 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(1-methylbenzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H16F2N6O/c1-26-14-5-3-2-4-11(14)23-19(26)24-18(28)13-9-16-22-12(10-6-7-10)8-15(17(20)21)27(16)25-13/h2-5,8-10,17H,6-7H2,1H3,(H,23,24,28)

InChI Key

DIVFKRZLJFYIDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)F

Origin of Product

United States

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